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Compound of Interest

Compound Name: 3,5-Difluoro-4-methylbenzonitrile

Cat. No.: B575272 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3,5-Difluoro-4-methylbenzonitrile
(CAS No. 170572-50-6), a fluorinated aromatic building block with significant potential in

medicinal chemistry and materials science. This document consolidates critical information

regarding its chemical identity, synthesis, reactivity, and safety protocols. The unique electronic

properties conferred by the difluoro substitution pattern make this compound a valuable

intermediate for the synthesis of complex molecular architectures, particularly in the

development of novel therapeutic agents and functional materials. This guide is intended to

serve as a foundational resource for researchers and professionals engaged in drug discovery

and chemical synthesis, offering both theoretical insights and practical guidance.

Core Identification and Physicochemical Properties
3,5-Difluoro-4-methylbenzonitrile is a substituted aromatic nitrile characterized by a benzene

ring functionalized with two fluorine atoms, a methyl group, and a nitrile group. The strategic

placement of these substituents imparts distinct electronic and steric properties that are highly

valuable in organic synthesis.

Table 1: Chemical Identifiers and Properties
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Identifier Value Source

IUPAC Name
3,5-Difluoro-4-

methylbenzonitrile
N/A

Synonyms 4-Cyano-2,6-difluorotoluene [1]

CAS Number 170572-50-6 [1]

Molecular Formula C₈H₅F₂N [1]

Molecular Weight 153.13 g/mol N/A

InChIKey
AIHPFQMICHSKGT-

UHFFFAOYSA-N
N/A

Synthesis and Molecular Architecture
While specific, detailed synthetic protocols for 3,5-Difluoro-4-methylbenzonitrile are not

extensively documented in publicly available literature, its structural analogues provide insights

into potential synthetic strategies. The synthesis of fluorinated benzonitriles often involves

multi-step sequences that can be adapted for this specific isomer.

A plausible synthetic approach could involve the Sandmeyer reaction, a cornerstone of

aromatic chemistry. This would likely begin with a suitably substituted aniline precursor, which

upon diazotization followed by cyanation, would yield the desired benzonitrile. The strategic

introduction of the fluorine and methyl groups onto the aromatic ring at the correct positions in

the starting aniline is a critical aspect of this synthetic design.

For instance, the synthesis of the related compound, 3-fluoro-4-methylbenzonitrile, has been

achieved through the decarbonylation of a substituted acetophenone derivative, showcasing

another potential avenue for the synthesis of fluorinated benzonitriles.[2] Another related

synthesis involves the use of o-methylbenzylamine as a starting material, which undergoes

nitration, diazotization, and cyanation to yield 3-fluoro-4-methylbenzonitrile.[2]
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Precursor Diazonium Salt

NaNO₂, HCl
3,5-Difluoro-4-methylbenzonitrileCuCN

Plausible Synthetic Pathway via Sandmeyer Reaction
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Figure 1. A conceptual synthetic pathway for 3,5-Difluoro-4-methylbenzonitrile.

Chemical Reactivity and Synthetic Utility
The reactivity of 3,5-Difluoro-4-methylbenzonitrile is governed by the interplay of its

functional groups. The electron-withdrawing nature of the two fluorine atoms and the nitrile

group significantly influences the electron density of the aromatic ring, making it susceptible to

nucleophilic aromatic substitution. Conversely, the methyl group is an activating group that can

direct electrophilic aromatic substitution, although the overall deactivated nature of the ring

would necessitate forcing conditions for such reactions.

The nitrile group itself is a versatile functional handle that can undergo a variety of

transformations:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the

corresponding carboxylic acid, 3,5-difluoro-4-methylbenzoic acid.

Reduction: Catalytic hydrogenation or reduction with metal hydrides can convert the nitrile to

a primary amine, (3,5-difluoro-4-methylphenyl)methanamine. This transformation is

particularly valuable in drug discovery for introducing a key basic moiety.

Organometallic Addition: Grignard reagents or organolithium compounds can add to the

nitrile to form ketones after hydrolysis.

The presence of fluorine atoms enhances the molecule's metabolic stability and can influence

its binding affinity to biological targets, making it an attractive scaffold for medicinal chemistry

programs.[3]
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Applications in Drug Discovery and Development
Fluorinated organic molecules are of paramount importance in the pharmaceutical industry due

to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced

binding affinity, and improved lipophilicity.[3] While specific examples of drug candidates

derived directly from 3,5-Difluoro-4-methylbenzonitrile are not readily found in the public

domain, its structural motifs are present in a variety of biologically active compounds.

Aromatic nitriles are common intermediates in the synthesis of a wide range of

pharmaceuticals.[4] The difluoro-methyl-substituted phenyl ring is a key component in many

modern drugs. For example, related fluorinated benzonitrile derivatives are instrumental in the

synthesis of active pharmaceutical ingredients (APIs) for a variety of therapeutic areas.[4] The

unique substitution pattern of 3,5-Difluoro-4-methylbenzonitrile makes it a promising starting

material for the synthesis of novel drug candidates.
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Figure 2. A conceptual workflow illustrating the utility of the title compound in drug discovery.

Spectroscopic Characterization
Definitive spectroscopic data for 3,5-Difluoro-4-methylbenzonitrile is not widely published in

peer-reviewed literature. However, based on the analysis of related structures, the following

spectral characteristics can be anticipated:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and

a singlet or a narrow triplet (due to coupling with the two meta fluorine atoms) for the two

aromatic protons.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the

nitrile carbon, and the aromatic carbons. The carbons attached to the fluorine atoms will

exhibit characteristic large one-bond C-F coupling constants.

¹⁹F NMR: The fluorine NMR will likely show a single resonance, as the two fluorine atoms are

chemically equivalent.

IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is

expected around 2230 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the

molecular weight of the compound.

Safety and Handling
According to the Material Safety Data Sheet (MSDS), 3,5-Difluoro-4-methylbenzonitrile
should be handled with care in a well-ventilated laboratory setting.[1]

Table 2: Hazard and Precautionary Information
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Category Information Source

GHS Pictograms GHS07 (Harmful) N/A

Signal Word Warning N/A

Hazard Statements

H302 (Harmful if swallowed),

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)

N/A

Precautionary Statements

P261 (Avoid breathing

dust/fume/gas/mist/vapors/spr

ay), P280 (Wear protective

gloves/protective clothing/eye

protection/face protection),

P305+P351+P338 (IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.)

N/A

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat, should be worn when handling this compound. In case of contact with skin or eyes, the

affected area should be flushed immediately with copious amounts of water. If inhaled, the

individual should be moved to fresh air. Medical attention should be sought for any significant

exposure.

Conclusion
3,5-Difluoro-4-methylbenzonitrile represents a valuable and versatile building block for

organic synthesis, particularly in the realm of drug discovery and materials science. Its unique

electronic properties, stemming from the difluoro-substitution pattern, coupled with the synthetic

versatility of the nitrile group, make it a compound of significant interest. This guide has

provided a consolidated overview of its core properties, potential synthetic routes, reactivity,

and safety considerations. As the demand for novel fluorinated compounds continues to grow,
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3,5-Difluoro-4-methylbenzonitrile is poised to play an increasingly important role in the

development of next-generation technologies and therapeutics.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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